molecular formula C20H11Br3 B3166327 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-12-8

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B3166327
CAS No.: 910324-12-8
M. Wt: 491 g/mol
InChI Key: JLTMUKRBITYDEG-UHFFFAOYSA-N
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Description

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene is a brominated derivative of triptycene, a hydrocarbon known for its unique paddlewheel or propeller-shaped structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves the bromination of triptycene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization may be employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triptycenes, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with molecular targets through its bromine atoms and aromatic framework. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or modulation of cellular processes .

Comparison with Similar Compounds

  • 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Trichloro-9,10-dihydro-9,10-[1,2]benzenoanthracene

Comparison: Compared to its iodo and chloro analogs, 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene exhibits unique reactivity and properties due to the size and electronegativity of the bromine atoms. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMUKRBITYDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

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